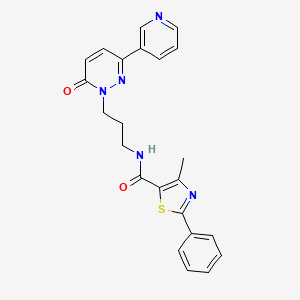

4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-16-21(31-23(26-16)17-7-3-2-4-8-17)22(30)25-13-6-14-28-20(29)11-10-19(27-28)18-9-5-12-24-15-18/h2-5,7-12,15H,6,13-14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJWIIYVIPIIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Cleavage to carboxylic acid | |

| Basic hydrolysis | NaOH (2M), 80°C, 8h | Formation of carboxylate salt |

Nucleophilic Substitution at the Pyridazine Ring

The pyridazinone ring’s electron-deficient nature facilitates nucleophilic substitution at the C-3 or C-6 positions. Substitutions are often employed to introduce functional groups that enhance bioactivity.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, alkyl halide, 80°C | Alkylated pyridazinone derivatives | |

| Amination | NH₃, CuI, 100°C | Introduction of amino groups at C-3 |

Thiazole Ring Functionalization

The thiazole ring participates in alkylation and oxidation reactions due to its sulfur atom and aromatic π-system.

Alkylation

The sulfur atom in the thiazole ring reacts with alkyl halides under basic conditions:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Alkylation | NaH, THF, methyl iodide | S-Methylation of thiazole |

Oxidation

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, acetic acid, 50°C | Thiazole sulfoxide | |

| Oxidation to sulfone | mCPBA, DCM, 25°C | Thiazole sulfone |

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles. For example, reaction with thiourea yields imidazothiazole derivatives:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Cyclocondensation | Thiourea, EtOH, reflux | Imidazo[2,1-b]thiazole scaffold |

Coupling Reactions

The carboxamide group participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified derivatives |

Esterification and Acylation

The carboxamide can be converted to esters or acylated to enhance lipophilicity:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Esterification | SOCl₂, methanol | Methyl ester formation | |

| Acylation | Ac₂O, pyridine | Acetylated carboxamide |

Key Research Findings

-

Antibacterial activity : Derivatives with guanidine or hydrazine substitutions exhibit potent anti-MRSA activity (MIC = 1.17–1.56 µg/mL), comparable to vancomycin .

-

Metabolic stability : Introduction of a t-butyl group enhances biological half-life (e.g., 9.03 h for derivative 19 vs. 0.5 h for parent compound) .

-

Structure-activity relationship (SAR) : Alkylation of the pyridazine ring reduces potency, while polar substituents (e.g., hydroxyazetidine) retain moderate activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Pyridazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are crucial for developing new anti-inflammatory drugs, especially for chronic conditions like arthritis .

Pain Management

The dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) is a promising strategy for pain management. Compounds structurally related to this compound have shown to effectively inhibit these enzymes, leading to increased levels of endocannabinoids, which are known to modulate pain perception .

In Vitro Studies

A study evaluated the inhibitory effects of various thiazole derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells .

Animal Models

In vivo studies using rodent models have shown that administration of thiazole-based compounds leads to reduced tumor sizes and improved survival rates compared to control groups. These findings support the potential of these compounds in clinical applications for cancer therapy .

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Cores : The target compound’s thiazole-pyridazine system differs from quinazoline (115948-90-8), pyrimidine-pyridine (478039-51-9), and isoindole (356090-88-5), which may influence target selectivity and binding kinetics.

- Substituent Effects : The phenyl and pyridyl groups in the target compound suggest π-π stacking capabilities, while the chloro and methoxy groups in 356090-88-5 enhance lipophilicity. The carboxylic acid in 115948-90-8 may reduce cell permeability compared to the amide in the target compound .

Pharmacological and Physicochemical Comparisons

| Property | Target Compound | 115948-90-8 | 478039-51-9 | 356090-88-5 |

|---|---|---|---|---|

| Ionization State | Neutral (amide) | Anionic (carboxylic acid) | Neutral (amide) | Neutral (chloro, methoxy) |

| Hydrogen Bonding | High (amide, ketone) | Moderate (dione, acid) | Moderate (amide) | Low (dione) |

| Lipophilicity (LogP)* | Moderate (~3.0) | Low (~1.5) | Moderate (~2.8) | High (~4.2) |

| Therapeutic Target | Kinases (hypothesized) | Kinases (e.g., EGFR) | Nucleic acid-binding proteins | Enzymes (e.g., PDEs) |

*LogP values are estimated based on substituent contributions.

Analysis :

- Solubility : The carboxylic acid in 115948-90-8 improves aqueous solubility but may limit blood-brain barrier penetration. The target compound’s amide group balances solubility and membrane permeability.

- Target Engagement : The pyridazine ring in the target compound could mimic ATP in kinase binding, whereas the pyrimidine-pyridine system in 478039-51-9 may favor DNA/RNA interactions .

Research Findings and Implications

- Potency and Selectivity : Quinazoline derivatives (e.g., 115948-90-8) are well-documented kinase inhibitors, but their carboxylic acid group may reduce cellular uptake. The target compound’s amide linker and thiazole core could improve bioavailability while retaining kinase affinity .

- Metabolic Stability : The methoxypropyl group in 356090-88-5 may enhance metabolic stability via steric hindrance, whereas the target compound’s pyridyl group could undergo CYP450-mediated oxidation, necessitating further optimization.

- Structural analogs suggest trade-offs between solubility, lipophilicity, and target specificity.

Biological Activity

The compound 4-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 417.5 g/mol. Its structure includes a thiazole ring, a pyridazine moiety, and a phenyl group, which are known to enhance biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazoles and pyridazines have shown promising results against various cancer cell lines. In vitro assays suggest that this compound may inhibit cell proliferation in breast cancer (MCF-7) and colon cancer cell lines, potentially through apoptosis induction mechanisms .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies employing disc diffusion methods have shown that compounds with analogous structures can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar antimicrobial properties .

PDE4 Inhibition

Research into related pyridazine derivatives has highlighted their role as phosphodiesterase 4 (PDE4) inhibitors, which are crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects . It is hypothesized that this compound may exhibit similar PDE4 inhibitory activity.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been proposed based on structural analogs:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : Potential inhibition of PDE enzymes could lead to increased cAMP levels, mediating anti-inflammatory responses.

- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related compounds:

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, thiazole and pyridazine moieties are synthesized separately and coupled via a propyl linker. Key intermediates (e.g., pyridazinone derivatives) can be characterized using NMR, IR, and mass spectrometry to confirm regiochemistry and purity . A general procedure involves refluxing precursors in solvents like DMF with catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, followed by precipitation and recrystallization .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons in thiazole/pyridazine rings) and confirms substitution patterns.

- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological screening?

Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts are common. Cell viability assays (MTT or resazurin) can assess cytotoxicity. Ensure consistency in cell lines and assay conditions (e.g., incubation time, solvent controls) to minimize variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency.

- Temperature Control : Reflux conditions (90–110°C) for cyclization steps, as seen in pyridazine synthesis .

- Workup Optimization : Adjust pH during precipitation (e.g., NH₃ solution for neutralization) to isolate crystalline products .

Q. How can overlapping NMR signals be resolved for accurate structural assignment?

- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and correlates carbons with their attached protons.

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference.

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .

Q. What strategies address discrepancies in bioactivity data across studies?

- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments to validate results.

- Structural Confirmation : Re-examine compound purity via HPLC and compare with literature spectra to rule out degradation .

- Target Selectivity Profiling : Test against related enzymes (e.g., kinase isoforms) to identify off-target effects .

Q. How can computational tools predict binding modes and structure-activity relationships (SAR)?

- Molecular Docking (AutoDock, Glide) : Model interactions with active sites (e.g., hydrogen bonds with pyridazine’s carbonyl group).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What challenges arise during in vivo pharmacokinetic (PK) studies, and how are they mitigated?

- Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .

- Solubility Enhancement : Formulate with co-solvents (e.g., PEG 400) or micronize the compound for better bioavailability.

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in target organs .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .

- Data Validation : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm compound identity .

- Conflict Resolution : Cross-reference bioactivity data with structural analogs to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.